
5-(2-Cyanoethyl)-2-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Cyanoethyl)-2-fluorobenzonitrile is an organic compound with the molecular formula C10H7FN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a cyanoethyl group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyanoethyl)-2-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the cyanoethyl group is introduced to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Cyanoethyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in various substituted benzonitriles.
Aplicaciones Científicas De Investigación
5-(2-Cyanoethyl)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be utilized in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-(2-Cyanoethyl)-2-fluorobenzonitrile exerts its effects depends on the specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. The molecular targets and pathways involved are determined by the nature of the reaction and the desired outcome.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobenzonitrile: Lacks the cyanoethyl group, making it less versatile in certain synthetic applications.
5-(2-Cyanoethyl)benzonitrile: Lacks the fluorine atom, which can influence the reactivity and properties of the compound.
2-Cyanoethylbenzene: Lacks both the nitrile and fluorine functionalities, limiting its use in specific reactions.
Uniqueness
5-(2-Cyanoethyl)-2-fluorobenzonitrile is unique due to the presence of both the cyanoethyl and fluoro groups, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H7FN2 |
|---|---|
Peso molecular |
174.17 g/mol |
Nombre IUPAC |
5-(2-cyanoethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C10H7FN2/c11-10-4-3-8(2-1-5-12)6-9(10)7-13/h3-4,6H,1-2H2 |
Clave InChI |
OZHOLHVVIUSYAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCC#N)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


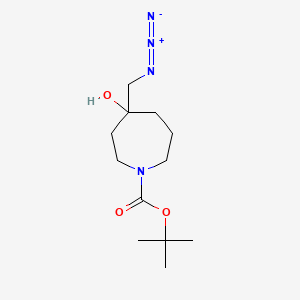

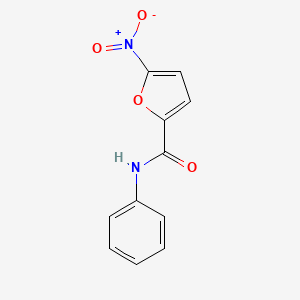
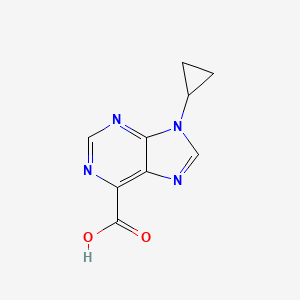
![2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13508427.png)
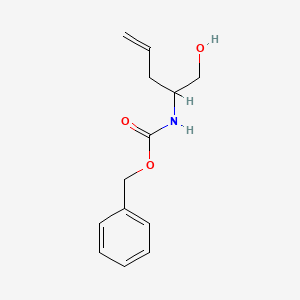
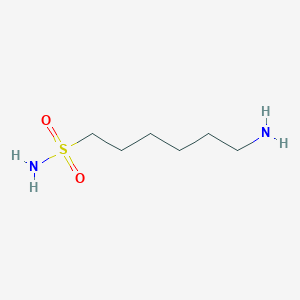
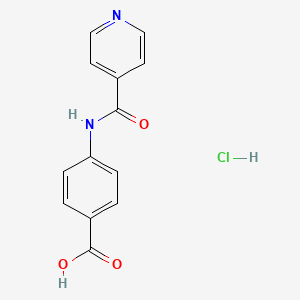

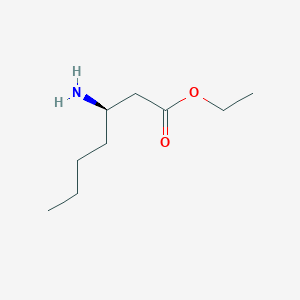
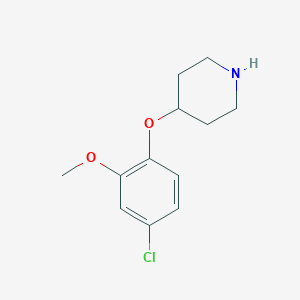

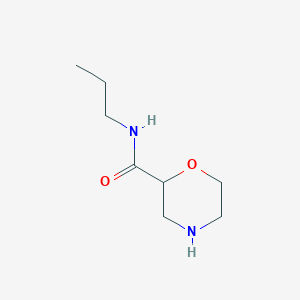
![4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B13508475.png)
